4-(1H-imidazol-1-yl)-6-methoxyquinoline
Description
4-(1H-Imidazol-1-yl)-6-methoxyquinoline is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and an imidazole ring at position 2. The methoxy group enhances solubility and modulates electronic properties, while the imidazole moiety contributes to hydrogen bonding and metal coordination, critical for biological activity .
Properties
IUPAC Name |
4-imidazol-1-yl-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-10-2-3-12-11(8-10)13(4-5-15-12)16-7-6-14-9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNSXSUBJXQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-methoxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxyquinoline with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and a base such as potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of 4-(1H-imidazol-1-yl)-6-methoxyquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and quinoline rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives can be used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-methoxyquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Quinoline-Based Derivatives
- 6-(1H-Imidazol-1-yl)-2-Methoxyquinoline: Differs in the position of the imidazole (position 6 vs. 4) and retains the methoxy group. This positional isomerism may alter binding affinity to targets like fungal enzymes or DNA topoisomerases .
- 6-(1H-Imidazol-1-yl)-2-Hydroxyquinoline: The hydroxyl group at position 2 increases acidity, which could enhance solubility but reduce stability under physiological conditions .
Pyrimidine-Based Derivatives
- 4-(1H-Imidazol-1-yl)-6-(4-Methylphenyl)pyrimidin-2-amine: Replaces the quinoline core with pyrimidine, a smaller heterocycle. The 4-methylphenyl group may enhance hydrophobic interactions in kinase inhibitors, as seen in anticancer studies .
Key Findings:
- Antifungal Activity: Quinoline derivatives with imidazole substitutions, such as 6-(1H-imidazol-1-yl)-2-methoxyquinoline, show promise in molecular docking studies targeting glucosamine-6-phosphate synthase, a critical enzyme in fungal cell wall synthesis .
- Anticancer Potential: Pyrimidine analogues like 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine exhibit strong in silico binding to kinase domains, suggesting utility in targeted cancer therapies .
- Solubility vs. Stability: Methoxy groups improve aqueous solubility (e.g., 6-methoxyquinoline derivatives ), while hydroxy groups may compromise stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
